6-(4-Morpholinyl)pyrazinamine
Overview
Description
6-(4-Morpholinyl)pyrazinamine is a useful research compound. Its molecular formula is C8H12N4O and its molecular weight is 180.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
6-(4-Morpholinyl)pyrazinamine is commonly used in the pharmaceutical field as an intermediate of anti-tuberculosis drugs . .
Mode of Action
It’s known that it can undergo chemical reactions to synthesize other more complex organic compounds for the treatment of tuberculosis .
Biochemical Pathways
As an intermediate in the synthesis of anti-tuberculosis drugs, it’s likely involved in the biochemical pathways related to tuberculosis treatment .
Result of Action
Given its role as an intermediate in the synthesis of anti-tuberculosis drugs, it’s likely that its effects are related to the inhibition of tuberculosis bacteria .
Biochemical Analysis
Biochemical Properties
6-(4-Morpholinyl)pyrazinamine plays a significant role in biochemical reactions, particularly in the synthesis of more complex organic compounds used in tuberculosis treatment . It interacts with several enzymes and proteins, including aspartate decarboxylase, which is crucial for coenzyme A biosynthesis . The interaction between this compound and aspartate decarboxylase involves binding to the enzyme, leading to its degradation by the caseinolytic protease ClpC1-ClpP . This interaction disrupts the biosynthesis of coenzyme A, which is essential for the survival of Mycobacterium tuberculosis .
Cellular Effects
This compound affects various types of cells and cellular processes. In Mycobacterium tuberculosis, it disrupts membrane energetics and inhibits membrane transport functions . This disruption is primarily due to the accumulation of pyrazinoic acid, the active form of the compound, in acidic environments . The compound also influences cell signaling pathways and gene expression by targeting aspartate decarboxylase, leading to the degradation of this enzyme and subsequent inhibition of coenzyme A biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to pyrazinoic acid, which then binds to aspartate decarboxylase . This binding triggers the degradation of the enzyme by the ClpC1-ClpP protease complex . The inhibition of aspartate decarboxylase disrupts the biosynthesis of coenzyme A, a critical molecule for cellular metabolism and energy production . Additionally, the compound’s ability to disrupt membrane energetics further contributes to its antimicrobial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by the pH of the environment, with acidic conditions promoting the accumulation of pyrazinoic acid . Long-term studies have shown that the compound’s antimicrobial activity is more pronounced in acidic environments, where it can effectively disrupt membrane energetics and inhibit coenzyme A biosynthesis . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term use in tuberculosis treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound lead to a more significant reduction in lung bacterial counts in mice and guinea pigs . There is a threshold beyond which the compound’s efficacy plateaus, and higher doses may result in toxic or adverse effects . The compound’s synergy with other tuberculosis drugs, such as rifampin, enhances its antimicrobial activity, making it a valuable component of combination therapy .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of coenzyme A . The compound is converted to pyrazinoic acid, which then inhibits aspartate decarboxylase, a key enzyme in the coenzyme A biosynthetic pathway . This inhibition disrupts the production of coenzyme A, leading to a decrease in metabolic flux and alterations in metabolite levels . The compound’s interaction with other enzymes and cofactors further influences its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s interaction with transporters and binding proteins affects its localization and accumulation . In Mycobacterium tuberculosis, the compound’s accumulation in acidic environments enhances its antimicrobial activity by disrupting membrane energetics and inhibiting coenzyme A biosynthesis . The compound’s distribution within tissues is influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with aspartate decarboxylase and other enzymes involved in coenzyme A biosynthesis . The compound’s ability to accumulate in acidic environments further enhances its antimicrobial activity by disrupting membrane energetics and inhibiting essential metabolic pathways . Targeting signals and post-translational modifications may also influence the compound’s localization and function within cells .
Properties
IUPAC Name |
6-morpholin-4-ylpyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQRJZXZMRXHBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672040 | |
Record name | 6-(Morpholin-4-yl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717847-03-5 | |
Record name | 6-(Morpholin-4-yl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.